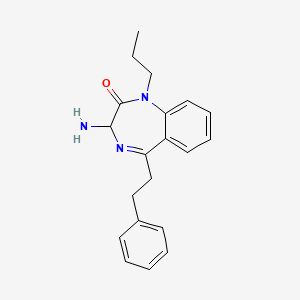
3-Amino-1,3-dihydro-5-(2-phenylethyl)-1-propyl-2H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenylethylamine with a propyl-substituted benzodiazepine precursor can yield the desired compound through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and producing anxiolytic and sedative effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique substitution pattern on the benzodiazepine ring may result in different binding affinities and effects on GABA receptors.
Propriétés
Numéro CAS |
478055-41-3 |
|---|---|
Formule moléculaire |
C20H23N3O |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-amino-5-(2-phenylethyl)-1-propyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C20H23N3O/c1-2-14-23-18-11-7-6-10-16(18)17(22-19(21)20(23)24)13-12-15-8-4-3-5-9-15/h3-11,19H,2,12-14,21H2,1H3 |
Clé InChI |
PWPONGZFEHLPFX-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=CC=CC=C2C(=NC(C1=O)N)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















